![molecular formula C6H3ClFN3 B1462921 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1020253-21-7](/img/structure/B1462921.png)
6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C6H3ClFN3 and a molecular weight of 171.6 . It is used in proteomics research .
Synthesis Analysis
The synthesis of related compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Scientific Research Applications
Proteomics Research
“6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, post-translational modifications, or protein abundance in different conditions .
Pharmacological Potentials
Triazole compounds, which include “6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine”, show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Antifungal Activities
Some compounds similar to “6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine” have shown weak to good antifungal activities against Rhizoctonia cerealis . The inhibitory rates of these compounds range from 20.5 to 70.9% .
Antiviral Activity
Compounds similar to “6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine” have been tested for potential antiviral activity . These tests were conducted using an improved plaque-reduction assay against Herpes simplex virus grown on Vero African monkey kidney cells .
Energy Gap Studies
In some studies, it has been assumed that compounds with higher energy gaps exhibit higher antifungal activity . As such, “6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine” could potentially be studied in this context .
properties
IUPAC Name |
6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWOTLGGVKVFFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674365 | |
Record name | 6-Chloro-8-fluoro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
1020253-21-7 | |
Record name | 6-Chloro-8-fluoro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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